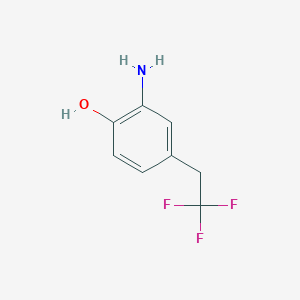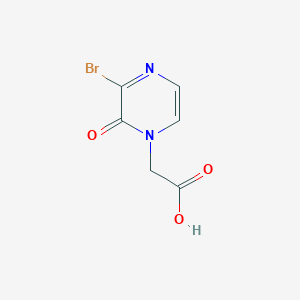
2-(3-Bromo-2-oxopyrazin-1(2H)-yl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a bromine atom, a pyrazine ring, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid typically involves the bromination of a pyrazine derivative followed by the introduction of an acetic acid group. One common method involves the following steps:
Bromination: A pyrazine derivative is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Introduction of Acetic Acid Group: The brominated pyrazine derivative is then reacted with a suitable acetic acid precursor, such as chloroacetic acid, in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is typically conducted under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Condensation Reactions: The acetic acid moiety can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used to replace the bromine atom. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound. The reactions are usually performed in aqueous or organic solvents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound. The reactions are conducted in solvents like ethanol or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiocyanato, or amino derivatives, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
科学研究应用
2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 2-(3-Chloro-2-oxopyrazin-1(2H)-yl)acetic acid
- 2-(3-Iodo-2-oxopyrazin-1(2H)-yl)acetic acid
- 2-(3-Fluoro-2-oxopyrazin-1(2H)-yl)acetic acid
Uniqueness
2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
属性
分子式 |
C6H5BrN2O3 |
|---|---|
分子量 |
233.02 g/mol |
IUPAC 名称 |
2-(3-bromo-2-oxopyrazin-1-yl)acetic acid |
InChI |
InChI=1S/C6H5BrN2O3/c7-5-6(12)9(2-1-8-5)3-4(10)11/h1-2H,3H2,(H,10,11) |
InChI 键 |
KVKNLTCYGLRSLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)C(=N1)Br)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate](/img/structure/B15246345.png)



![4-Oxo-7-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15246375.png)
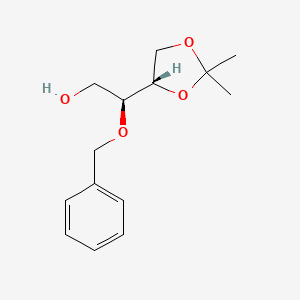

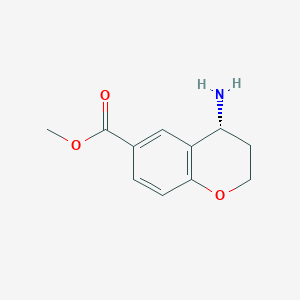
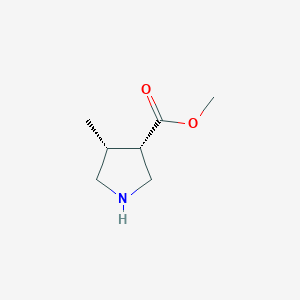

![tert-Butyl (3R,3aR,7aR)-3-aminohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15246400.png)
